molecular formula C19H19N3O2S B2714719 Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate CAS No. 422531-84-8

Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate

Cat. No. B2714719
CAS RN: 422531-84-8
M. Wt: 353.44
InChI Key: NRSBIPDVAKMFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The title compound is synthesized by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The quinazoline ring forms a dihedral angle of approximately 86.83° with the phenyl ring. Additionally, the terminal methyl group exhibits disorder, with a rotation of about 60° in a 0.531:0.469 ratio .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis Techniques and Derivatives

Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate and its derivatives are synthesized using various chemical reactions, often involving halides, hydrazines, and isothiocyanates to create compounds with potential anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015), (Grigoryan, 2017).

Antimicrobial and Antifungal Properties

Certain quinazolinone derivatives exhibit significant antibacterial and antifungal activities, showcasing the potential for developing new antimicrobial agents (Anisetti & Reddy, 2012), (Geesi, 2020).

Antiviral Activities

Novel quinazolinone derivatives have been synthesized and evaluated for their antiviral activities against various viruses, including respiratory and biodefense viruses, indicating their potential as antiviral agents (Selvam et al., 2007).

Anticonvulsant and Antitumor Effects

Some derivatives of this compound have been found to possess anticonvulsant and antitumor effects, highlighting their potential in the treatment of neurological disorders and cancer (Kabra et al., 2011), (Markosyan et al., 2008).

Glutaminase Inhibition for Cancer Therapy

Derivatives related to this compound have been evaluated as glutaminase inhibitors, a novel approach in cancer therapy aimed at inhibiting the nutrient supply to tumors (Shukla et al., 2012).

properties

IUPAC Name

ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-24-17(23)13-25-19-21-16-11-7-6-10-15(16)18(22-19)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBIPDVAKMFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.